Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate
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Overview
Description
Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl ester group attached to the glycine moiety, which is further connected to a 1-methyl-1H-pyrazol-4-yl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-methyl-1h-pyrazol-4-yl)glycinate typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by esterification. One common method includes the reaction of ethyl glycinate hydrochloride with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processesThe process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl (1-methyl-1h-pyrazol-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl (1-methyl-1h-pyrazol-4-yl)glycinate can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Known for its anti-inflammatory properties.
1-Methyl-3-phenyl-1H-pyrazole-4-carboxamide: Investigated for its anticancer activity.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions
This compound stands out due to its unique combination of the pyrazole ring and glycine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-[(1-methylpyrazol-4-yl)amino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-9-7-4-10-11(2)6-7/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
VNWJZWDBCXAUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CN(N=C1)C |
Origin of Product |
United States |
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